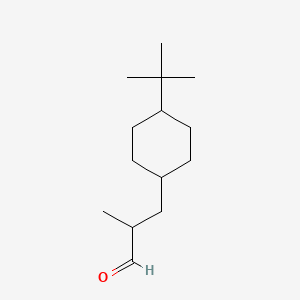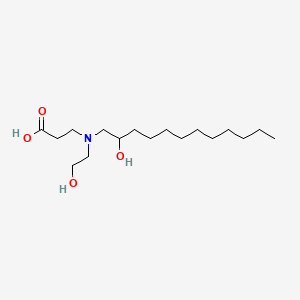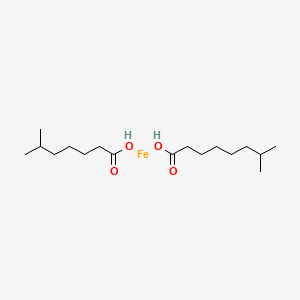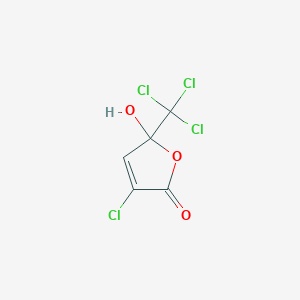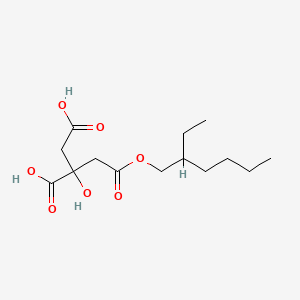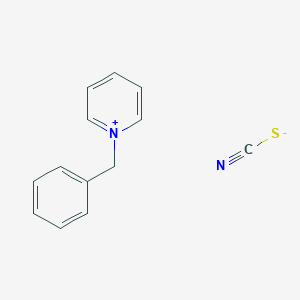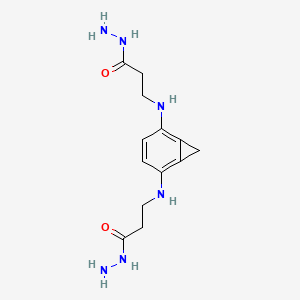
Mercuric citrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mercuric citrate is a chemical compound with the molecular formula C₁₂H₁₀Hg₃O₁₄ . It is composed of mercury and citric acid, forming a complex that is used in various scientific and industrial applications. This compound is known for its toxicity and its ability to form stable complexes with other substances.
准备方法
Synthetic Routes and Reaction Conditions
Mercuric citrate can be synthesized through the reaction of mercuric oxide with citric acid. The reaction typically involves dissolving mercuric oxide in a solution of citric acid under controlled conditions. The resulting solution is then evaporated to obtain this compound crystals.
Industrial Production Methods
In industrial settings, the production of this compound involves similar methods but on a larger scale. The process includes the careful handling of mercury compounds due to their toxic nature. The reaction conditions are optimized to ensure maximum yield and purity of the final product.
化学反应分析
Types of Reactions
Mercuric citrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form mercuric oxide and other mercury compounds.
Reduction: It can be reduced to elemental mercury under specific conditions.
Substitution: this compound can participate in substitution reactions where the citrate ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and nitric acid are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and stannous chloride are typical reducing agents.
Substitution Reactions: These reactions often involve ligands such as chloride ions or other organic acids.
Major Products Formed
Oxidation: Mercuric oxide (HgO) and other mercury salts.
Reduction: Elemental mercury (Hg).
Substitution: Various mercury complexes depending on the substituting ligand.
科学研究应用
Mercuric citrate is used in several scientific research applications, including:
Chemistry: As a reagent in analytical chemistry for the detection and quantification of certain ions.
Biology: In histological staining techniques to preserve tissue samples.
Medicine: Historically used in some medicinal preparations, although its use has declined due to toxicity concerns.
Industry: Employed in the production of certain types of batteries and other industrial processes.
作用机制
The mechanism of action of mercuric citrate involves its ability to bind with sulfhydryl groups in proteins and enzymes. This binding disrupts the normal function of these biomolecules, leading to cellular toxicity. The compound can interfere with various metabolic pathways, particularly those involving thiol-containing enzymes.
相似化合物的比较
Similar Compounds
- Mercuric chloride (HgCl₂)
- Mercuric nitrate (Hg(NO₃)₂)
- Mercuric oxide (HgO)
Comparison
Mercuric citrate is unique in its ability to form stable complexes with organic acids like citric acid. Compared to mercuric chloride and mercuric nitrate, this compound is less commonly used but offers specific advantages in certain applications, such as histological staining. Its toxicity profile is similar to other mercuric compounds, necessitating careful handling and usage.
属性
CAS 编号 |
42240-86-8 |
|---|---|
分子式 |
C12H10Hg3O14 |
分子量 |
979.97 g/mol |
IUPAC 名称 |
2-hydroxypropane-1,2,3-tricarboxylate;mercury(2+) |
InChI |
InChI=1S/2C6H8O7.3Hg/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 |
InChI 键 |
HDCBDFYSGPMGMJ-UHFFFAOYSA-H |
规范 SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Hg+2].[Hg+2].[Hg+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


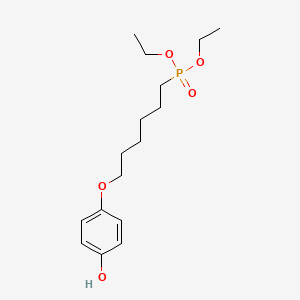
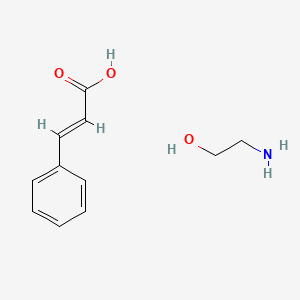


![2-Methoxy-1,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B12669556.png)
